molecular formula C20H21ClN6O3 B2643480 5-amino-N-(5-chloro-2-methoxyphenyl)-1-{[(4-ethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 895651-82-8

5-amino-N-(5-chloro-2-methoxyphenyl)-1-{[(4-ethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2643480
CAS No.: 895651-82-8
M. Wt: 428.88
InChI Key: NYHBXWHJVZLQKQ-UHFFFAOYSA-N
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Description

5-amino-N-(5-chloro-2-methoxyphenyl)-1-{[(4-ethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(5-chloro-2-methoxyphenyl)-1-{[(4-ethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a click chemistry approach, where an azide reacts with an alkyne in the presence of a copper catalyst.

    Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions.

    Attachment of the Carbamoyl Methyl Group: This step may involve the reaction of the triazole intermediate with an isocyanate derivative.

    Final Functionalization: The chloro and methoxy groups are introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This includes the use of scalable reaction conditions, efficient purification methods, and environmentally friendly reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group back to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while substitution reactions can produce a variety of functionalized triazole compounds.

Scientific Research Applications

Chemistry

    Catalysis: Triazole derivatives are often used as ligands in catalytic reactions.

    Material Science: These compounds can be used in the development of new materials with unique properties.

Biology

    Enzyme Inhibition: Triazole derivatives are known to inhibit various enzymes, making them useful in biochemical research.

    Antimicrobial Activity: These compounds often exhibit antimicrobial properties and are studied for their potential use in treating infections.

Medicine

    Drug Development: The compound may be investigated for its potential as a therapeutic agent in treating diseases such as cancer, infections, and inflammatory conditions.

Industry

    Agriculture: Triazole derivatives are used in the development of agrochemicals, such as fungicides and herbicides.

Mechanism of Action

The mechanism of action of 5-amino-N-(5-chloro-2-methoxyphenyl)-1-{[(4-ethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.

    Benzimidazole Derivatives: These compounds also have a fused ring system and are used in similar applications.

Uniqueness

The uniqueness of 5-amino-N-(5-chloro-2-methoxyphenyl)-1-{[(4-ethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide lies in its specific functional groups, which may confer unique biological activities and chemical reactivity compared to other triazole derivatives.

Properties

IUPAC Name

5-amino-N-(5-chloro-2-methoxyphenyl)-1-[2-(4-ethylanilino)-2-oxoethyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN6O3/c1-3-12-4-7-14(8-5-12)23-17(28)11-27-19(22)18(25-26-27)20(29)24-15-10-13(21)6-9-16(15)30-2/h4-10H,3,11,22H2,1-2H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHBXWHJVZLQKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)Cl)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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